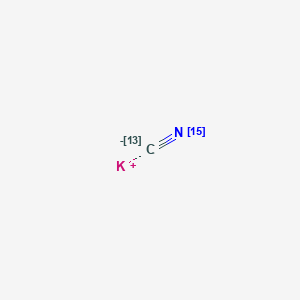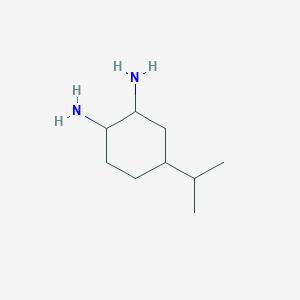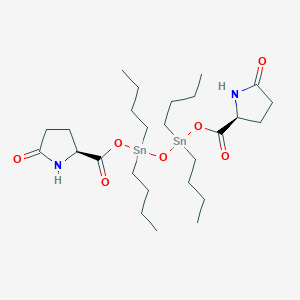
3-エチルピリジン-2-アミン
概要
説明
3-Ethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl group at the third position and an amino group at the second position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
3-Ethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and materials science applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-2-amine can be achieved through several methods. One common approach involves the reduction of 3-ethylpyridine-2-nitro compound using hydrogen in the presence of a palladium catalyst. Another method includes the electrolytic reduction of 3-aminomethylpyridine dihydrochloride using deposited palladium black over graphite.
Industrial Production Methods: Industrial production of 3-Ethylpyridin-2-amine typically involves large-scale reduction processes using efficient catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反応の分析
Types of Reactions: 3-Ethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, substituted amines, and various pyridine derivatives.
作用機序
The mechanism of action of 3-Ethylpyridin-2-amine varies depending on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, some derivatives of pyridine are known to inhibit enzymes like beta-secretase, which is involved in the pathogenesis of Alzheimer’s disease .
類似化合物との比較
- 3-Methylpyridin-2-amine
- 3-Propylpyridin-2-amine
- 3-Fluoropyridin-2-amine
Comparison: 3-Ethylpyridin-2-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to 3-Methylpyridin-2-amine, the ethyl group provides a different steric and electronic environment, potentially leading to distinct reactivity and interaction with biological targets. Similarly, the presence of a fluorine atom in 3-Fluoropyridin-2-amine significantly alters its chemical properties compared to the ethyl derivative.
特性
IUPAC Name |
3-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZAHLROWIQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453301 | |
| Record name | 3-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-67-3 | |
| Record name | 3-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)










